molecular formula C13H13N5O2 B3010453 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1001500-35-1

7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B3010453
CAS No.: 1001500-35-1
M. Wt: 271.28
InChI Key: ABCXBYGZFPVCHZ-UHFFFAOYSA-N
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Description

7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : A study by Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the tunability of N-alkylation in these compounds, which is pivotal for developing specific chemical properties and potential applications in various fields (Drev et al., 2014).

  • Novel Synthesis Techniques : The work by Wang et al. (2018) involved the synthesis of a complex pyrazolo[1,5-a]pyrimidine derivative, showcasing advanced synthetic methods that could be applicable to the synthesis of 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid for research purposes (Wang et al., 2018).

Applications in Biological Studies

  • Antimicrobial and Radical Scavenging Activities : Şener et al. (2017) reported on pyrazolo[1,5-a]pyrimidine derivatives demonstrating antimicrobial properties against various bacteria and fungi, as well as significant antioxidant activities. This suggests potential biological applications for derivatives of this compound (Şener et al., 2017).

  • Potential in Anticancer Research : Liu et al. (2016) synthesized a pyrazolo[1,5-a]pyrimidine derivative with significant inhibition effects on cancer cell proliferation, suggesting that similar compounds, including this compound, could have applications in cancer research (Liu et al., 2016).

Chemical and Pharmacological Research

  • Chemical Reactivity and Synthesis of Derivatives : Martins et al. (2009) investigated the chemical reactivity of pyrazolo[1,5-a]pyrimidines, leading to the synthesis of various derivatives. This research underlines the versatility of these compounds in chemical synthesis, which can be relevant for derivatives of this compound (Martins et al., 2009).

  • Synthesis for Imaging Agents in Neuroinflammation : Another study by Wang et al. (2018) on a pyrazolo[1,5-a]pyrimidine derivative highlights the potential use of such compounds in developing imaging agents for neuroinflammation, indicating a possible research avenue for the compound (Wang et al., 2018).

Future Directions

Pyrazoles and their derivatives are gaining more attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications in drug discovery and development.

Properties

IUPAC Name

7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-3-17-7-10(8(2)16-17)11-4-5-14-12-9(13(19)20)6-15-18(11)12/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCXBYGZFPVCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC=NC3=C(C=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-35-1
Record name 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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